![molecular formula C10H27P3Sn B14144252 [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) CAS No. 89129-49-7](/img/structure/B14144252.png)
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) is a chemical compound that falls under the category of organophosphorus compounds It is characterized by the presence of a stannanetriyl group bonded to three methylene groups, each of which is further bonded to a dimethylphosphane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphine compounds.
Industrial Production Methods
Industrial production methods for [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) are not well-documented in the literature. the general principles of organophosphorus compound synthesis, such as the use of large-scale reactors and optimized reaction conditions, are likely to be applicable.
Analyse Des Réactions Chimiques
Types of Reactions
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) include halogenophosphines, Grignard reagents, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Applications De Recherche Scientifique
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions and substrates involved .
Comparaison Avec Des Composés Similaires
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) can be compared to other similar organophosphorus compounds, such as:
Tertiary phosphines: These compounds also contain phosphorus atoms bonded to carbon atoms and are widely used in catalysis and coordination chemistry.
Phosphine oxides: These are oxidized derivatives of phosphines and have different reactivity and applications.
Phosphine sulfides: These compounds contain sulfur atoms bonded to phosphorus and are used in various chemical processes.
The uniqueness of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) lies in its specific structural arrangement and the presence of the stannanetriyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
89129-49-7 |
|---|---|
Formule moléculaire |
C10H27P3Sn |
Poids moléculaire |
358.95 g/mol |
Nom IUPAC |
[bis(dimethylphosphanylmethyl)-methylstannyl]methyl-dimethylphosphane |
InChI |
InChI=1S/3C3H8P.CH3.Sn/c3*1-4(2)3;;/h3*1H2,2-3H3;1H3; |
Clé InChI |
OKELQWGOQTXASB-UHFFFAOYSA-N |
SMILES canonique |
CP(C)C[Sn](C)(CP(C)C)CP(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


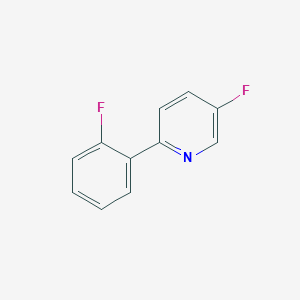
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B14144174.png)
![2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl naphthalen-1-ylacetate](/img/structure/B14144177.png)

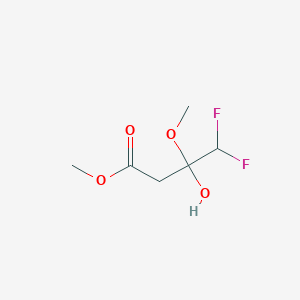
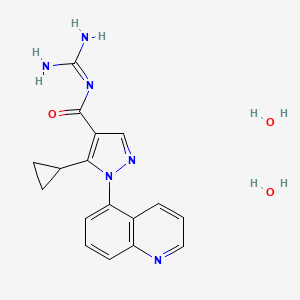
![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)
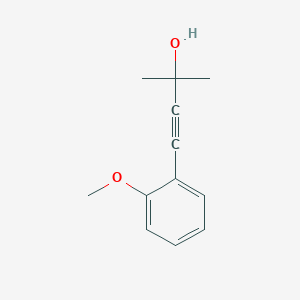
![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
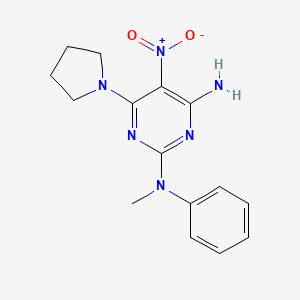
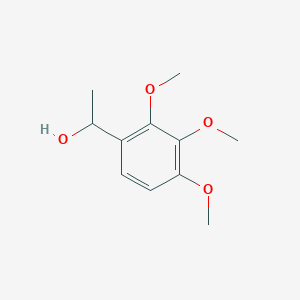
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
